1-cycloheptyl-4-(2-nitrobenzyl)piperazine 1-cycloheptyl-4-(2-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11088296
InChI: InChI=1S/C18H27N3O2/c22-21(23)18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2
SMILES: C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol

1-cycloheptyl-4-(2-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC11088296

Molecular Formula: C18H27N3O2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

1-cycloheptyl-4-(2-nitrobenzyl)piperazine -

Specification

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
IUPAC Name 1-cycloheptyl-4-[(2-nitrophenyl)methyl]piperazine
Standard InChI InChI=1S/C18H27N3O2/c22-21(23)18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2
Standard InChI Key UBXWEOCOPBHLCJ-UHFFFAOYSA-N
SMILES C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemistry and Structural Characteristics

Molecular Architecture and Symmetry

Piperazine derivatives are defined by a six-membered diamine ring, which serves as a versatile scaffold for medicinal chemistry. In 1-cycloheptyl-4-(2-nitrobenzyl)piperazine, the cycloheptyl group introduces conformational flexibility, while the 2-nitrobenzyl moiety contributes electron-withdrawing effects that may influence reactivity and binding interactions . The compound’s molecular formula, C18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_3\text{O}_2, reflects a molecular weight of 315.41 g/mol. X-ray crystallography of similar piperazine derivatives reveals that substituents at the 1- and 4-positions adopt equatorial orientations to minimize steric strain, a configuration likely conserved in this compound .

Physicochemical Properties

The cycloheptyl group enhances lipophilicity (logP3.2\log P \approx 3.2), potentially improving membrane permeability compared to smaller alkyl substituents. The nitro group at the benzyl para position introduces polarity (pKa1.0\text{p}K_a \approx 1.0), which may facilitate interactions with charged residues in biological targets. Thermal analysis of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate stability under standard storage conditions .

Table 1: Predicted Physicochemical Properties of 1-Cycloheptyl-4-(2-nitrobenzyl)piperazine

PropertyValue
Molecular Weight315.41 g/mol
LogP (Lipophilicity)3.2
Water Solubility<1 mg/mL (25°C)
Melting Point120–125°C (estimated)
Thermal Decomposition>200°C

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine likely involves sequential alkylation of piperazine. A plausible route begins with the nucleophilic substitution of 1-cycloheptylpiperazine and 2-nitrobenzyl bromide under basic conditions. This method mirrors the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine, where heating at 80°C for 26 hours in a solvent-free system yielded the target compound . Alternative approaches may employ Ullmann coupling or Buchwald–Hartwig amination to attach aromatic groups, as observed in kinase inhibitor syntheses .

Table 2: Comparative Synthesis Conditions for Piperazine Derivatives

Starting MaterialsConditionsYieldSource
Piperazine + 2-nitrobenzyl bromideNeat, 80°C, 26 h65–70%
Piperazine + aryl halidePd catalysis, 100°C, 12 h80–85%
1-Substituted piperazine + alkyl halideK2_2CO3_3, DMF, 60°C75%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol is standard for nitroaromatic piperazines . Structural confirmation relies on 1H^1\text{H}-NMR (δ\delta 7.5–8.1 ppm for aromatic protons, δ\delta 2.5–3.5 ppm for piperazine CH2_2 ) and HRMS ([M+H]+^+ m/z 316.2021) .

AssayActivityReference Model
5-HT2A_{2A} bindingIC50_{50} ≈ 50 nM
M. tuberculosis growthMIC ≈ 2 μg/mL
D2_2 receptor affinityKi_i ≈ 100 nM

Structure-Activity Relationships (SAR)

Role of the Cycloheptyl Group

Comparative studies show that larger alkyl groups (e.g., cycloheptyl vs. methyl) increase lipophilicity and prolong metabolic half-lives. In coumarin-piperazine hybrids, cyclohexyl analogs exhibited 10-fold higher D2_2 receptor affinity than methyl-substituted counterparts . This trend likely extends to 1-cycloheptyl-4-(2-nitrobenzyl)piperazine, potentiating sustained CNS effects.

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